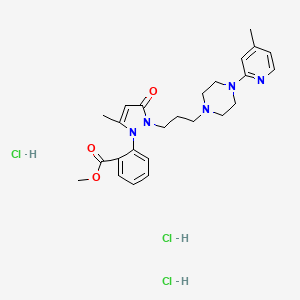
Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with nitro groups and a hydrazide moiety linked to a piperazine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide typically involves multiple steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid.
Formation of Hydrazide: The 3,5-dinitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Piperazine Derivative: The final step involves coupling the hydrazide with 4-methyl-1-piperazinecarbonyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Various substituted hydrazides.
Oxidation: N-oxides of the piperazine ring.
科学的研究の応用
Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring may also contribute to the compound’s ability to bind to biological receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the benzoic acid core with nitro substitutions but lacks the hydrazide and piperazine moieties.
4-Methyl-3,5-dinitrobenzoic acid: Similar structure with an additional methyl group but without the hydrazide and piperazine components.
Uniqueness
Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
137881-87-9 |
|---|---|
分子式 |
C19H20N6O6 |
分子量 |
428.4 g/mol |
IUPAC名 |
N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C19H20N6O6/c1-22-6-8-23(9-7-22)19(27)13-2-4-15(5-3-13)20-21-18(26)14-10-16(24(28)29)12-17(11-14)25(30)31/h2-5,10-12,20H,6-9H2,1H3,(H,21,26) |
InChIキー |
WKTQZEFKBGUGEE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




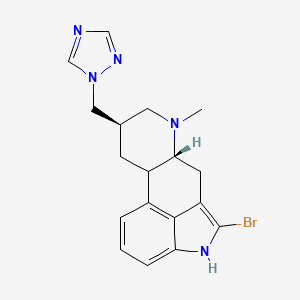

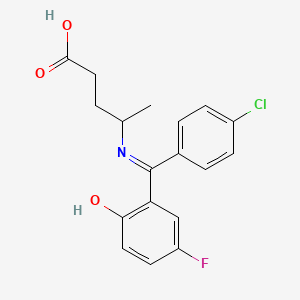
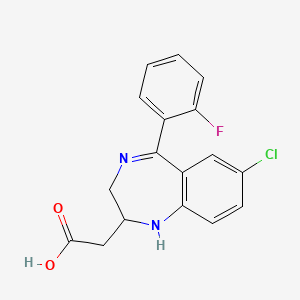
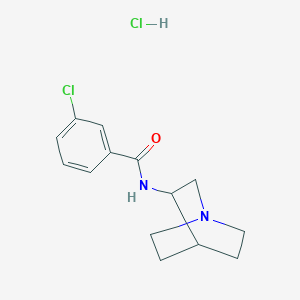


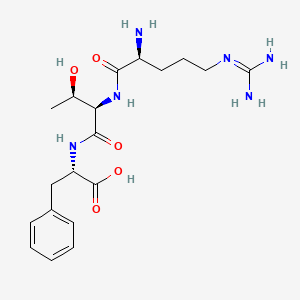

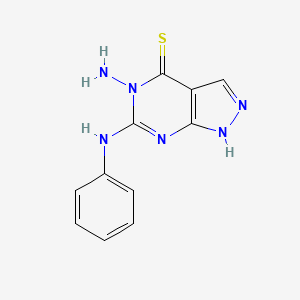
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
